molecular formula C18H16O5 B5703445 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B5703445
M. Wt: 312.3 g/mol
InChI Key: IXWVVHIJMCHVBS-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a substituted coumarin derivative characterized by a benzopyrone core (2H-chromen-2-one) fused with a benzene ring. The molecule features methoxy groups at the 7- and 8-positions of the chromenone scaffold and a 4-methoxyphenyl substituent at the 4-position (Figure 1). Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, which are influenced by substituent patterns on the core structure . The methoxy groups in this compound enhance lipophilicity and may modulate electronic effects, impacting reactivity and interactions with biological targets .

Properties

IUPAC Name

7,8-dimethoxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-16(19)23-17-13(14)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVVHIJMCHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the intramolecular Claisen condensation of intermediate compounds. For instance, the 3-(4-methoxyphenyl)-4-hydroxy coumarin can be prepared from an intermediate via intramolecular Claisen condensation. Further treatments with tosyl chloride in the presence of triethylamine afford the 3-(4-methoxyphenyl)-4-tosyloxy coumarin .

Chemical Reactions Analysis

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Cyclization: Intramolecular reactions leading to the formation of cyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can scavenge free radicals effectively, thus protecting cells from oxidative stress . This property is crucial in developing therapeutics for diseases associated with oxidative damage.

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. A study highlighted that chromone derivatives can inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory processes . This inhibition suggests potential applications in treating chronic inflammatory diseases.

Anticancer Potential
Chromones have been investigated for their anticancer properties. Specific derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines .

Pharmacological Applications

Antimicrobial Activity
Studies have reported that chromone derivatives possess antimicrobial properties against a range of pathogens. The ability of this compound to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .

Neuroprotective Effects
There is emerging evidence suggesting that chromones may offer neuroprotective benefits. Research indicates that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents . This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Data Table: Biological Activities of Chromone Derivatives

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-κB activation
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neurotoxicity

Case Studies and Experimental Findings

Case Study: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various chromone derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest .

Case Study: Anti-inflammatory Effects
In another experimental study, researchers tested the anti-inflammatory effects of several chromone derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that these compounds significantly reduced pro-inflammatory cytokine production and inhibited NF-κB signaling pathways, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The following sections compare 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one with analogous compounds in terms of structural features , physicochemical properties , and biological activities .

Structural and Electronic Comparisons

Table 1: Structural Comparison of Selected Coumarin Derivatives

Compound Name Substituents (Positions) Key Structural Features Reference
This compound 7-OCH₃, 8-OCH₃, 4-(4-OCH₃-C₆H₄) Three methoxy groups; planar chromenone core
5,7-Dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 5-OH, 6-OCH₃, 7-OH, 4-(4-OCH₃-C₆H₄) Hydroxy and methoxy mix; increased H-bonding potential
7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one 7-OH, 4-(4-OCH₃-C₆H₄) Single hydroxy group; reduced lipophilicity
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-(4-OCH₃-C₆H₄), 8-CH₃, 7-ester group Bulky ester substituent; enhanced steric hindrance
  • Key Observations: Methoxy groups (e.g., 7,8-dimethoxy) increase electron-donating effects, stabilizing the chromenone π-system and altering UV-Vis absorption . Hydroxy substituents (e.g., 5,7-dihydroxy) enhance solubility via hydrogen bonding but reduce membrane permeability compared to methoxy derivatives . Bulky substituents (e.g., ester groups in ) may hinder molecular packing, affecting crystallinity and bioavailability.
Photophysical Properties

Table 2: Emission Characteristics in Polar Solvents (DMF)

Compound Name Substituents Emission λmax (nm) Intensity Trend Reference
This compound 7,8-OCH₃ ~450–470 (predicted) High (strong π-π* transition)
6l (4-methoxyphenyl derivatives) 2,6,8-(4-OCH₃-C₆H₄) 520 Reduced intensity
6h (2-(4-OCH₃-C₆H₄), 6,8-F) Mixed electron-donating/withdrawing 540 Red-shifted with dual bands
  • Key Observations :
    • Electron-donating groups (e.g., methoxy) induce red shifts in emission due to intramolecular charge transfer (ICT) .
    • Polar solvents like DMF amplify ICT effects, leading to solvent-dependent fluorescence .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, and how are methoxy groups introduced?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Base-catalyzed condensation (e.g., Claisen-Schmidt) to form the chromenone core.
  • Step 2 : Selective methoxylation using methylating agents (e.g., dimethyl sulfate or methyl iodide) under alkaline conditions to substitute hydroxyl groups at positions 7 and 8 .
  • Step 3 : Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability .
  • Validation : Reaction progress is monitored via TLC and HPLC, with final product purity confirmed by NMR and mass spectrometry .

Q. How is the molecular structure of this compound verified experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) confirms bond lengths, angles, and packing arrangements .
  • Spectroscopy : 1^1H/13^13C NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic signals, while IR confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 356.1264) .

Q. What preliminary biological screening assays are applicable for this compound?

  • In vitro assays :

  • Antioxidant activity : DPPH radical scavenging assay .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing multiple methoxy groups?

  • Challenge : Competing side reactions (e.g., over-alkylation or demethylation).
  • Solutions :

  • Use protective groups (e.g., acetyl for hydroxyls) before methoxylation .
  • Optimize solvent polarity (e.g., DMF for nucleophilic substitution) and temperature control (~60°C) .
  • Employ catalytic agents like KI to enhance reactivity of methylating agents .
    • Validation : Kinetic studies via 1^1H NMR to track intermediate formation .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : Discrepancies in dihedral angles (NMR suggests planar chromenone, but X-ray shows slight puckering).
  • Approach :

  • Dynamic NMR : Assess rotational barriers of substituents to explain conformational flexibility .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental geometries to identify dominant conformers .
  • Twinned data refinement : Use SHELXL to model disorder in crystal lattices .

Q. What strategies are effective for studying enzyme interactions of this compound?

  • Techniques :

  • Surface plasmon resonance (SPR) : Quantify binding affinity to target enzymes (e.g., cytochrome P450) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
    • Data interpretation : Correlate inhibition constants (Ki_i) with structural features (e.g., methoxy bulkiness) .

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